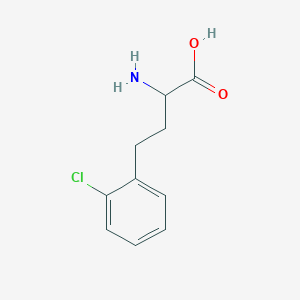

2-Amino-4-(2-chlorophenyl)butanoic acid

Description

Contextualization within Butanoic Acid Derivatives Research

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are significant in various scientific fields, from industrial chemistry to pharmacology. wikipedia.orgvedantu.com Butanoic acid itself is a key metabolite in biological systems. wikipedia.org Its derivatives, which are molecules based on the butanoic acid structure, are explored for a wide range of applications. In medicinal chemistry, these derivatives are investigated for their potential as therapeutic agents. For instance, certain derivatives have been studied for their anti-neoplastic properties, with research indicating that modifications to the basic butanoic acid structure can lead to compounds that inhibit the proliferation of cancer cells. nih.gov

The versatility of the butanoic acid scaffold allows for the synthesis of a diverse array of compounds with varied biological activities. Researchers often modify the butanoic acid backbone by introducing different functional groups to alter the molecule's properties, such as its ability to interact with biological targets. One common area of exploration is the creation of amino acid derivatives of butanoic acid, such as 2-amino-4-hydroxybutanoic acid, which are considered valuable chiral building blocks in the development of new drugs. researchgate.net The research into butanoic acid derivatives is a dynamic field, with ongoing efforts to design and synthesize novel compounds with specific and enhanced functionalities. acs.org

Significance of Chlorophenyl Substitution in Amino Acid Chemistry

The introduction of a chlorophenyl group—a phenyl ring substituted with one or more chlorine atoms—into an amino acid structure can profoundly influence its chemical and biological properties. In drug discovery and medicinal chemistry, chlorine is often used to modify a lead compound to enhance its efficacy or pharmacokinetic profile. nih.gov The presence of a chlorine atom can alter a molecule's size, shape, and electronic distribution, which in turn can affect how it binds to a biological target, such as a receptor or enzyme. acs.org

For example, the inclusion of a 4-chlorophenyl moiety in some compounds has been shown to be crucial for their biological activity. mdpi.com In some instances, the addition of a chlorine atom can lead to a significant increase in a compound's potency. acs.org The position of the chlorine atom on the phenyl ring is also critical, as different isomers (ortho, meta, or para) can result in vastly different biological effects. The study of chlorophenyl-substituted amino acids is a key area of research for developing new therapeutic agents, as this substitution can lead to compounds with improved properties compared to their non-chlorinated counterparts. mdpi.comnih.gov

Historical Development of Research on Structurally Related Compounds

The study of 2-Amino-4-(2-chlorophenyl)butanoic acid can be understood in the context of research on structurally similar molecules. One of the most relevant parent structures is 4-phenylbutanoic acid. This compound has been investigated for many years and is known to have a range of biological effects. nih.govchemicalbook.comnih.gov Early research identified its potential as an auxin in plants, and more recently, it has been studied for its role as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov

A closely related and clinically significant compound is Baclofen, which is 4-amino-3-(4-chlorophenyl)butanoic acid. tandfonline.com Research into the synthesis and activity of Baclofen has provided valuable insights into how the presence and position of the amino and chlorophenyl groups on the butanoic acid chain affect its pharmacological properties. The development of efficient synthetic routes to Baclofen has been a subject of considerable research. tandfonline.com The study of these and other related phenyl-substituted butanoic acid derivatives has created a foundation of knowledge that informs the ongoing investigation into new analogues like this compound.

Data Tables

Table 1: Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Key Research Area |

| Butanoic acid | C4H8O2 | Basic building block, metabolite wikipedia.org |

| 4-Phenylbutanoic acid | C10H12O2 | Histone deacetylase inhibition, chemical chaperone nih.govnih.gov |

| Baclofen | C10H12ClNO2 | GABA receptor agonist tandfonline.com |

| 2-Amino-4-hydroxybutanoic acid | C4H9NO3 | Chiral building block for synthesis researchgate.netmatrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQDUOLAVXZHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697174 | |

| Record name | 2-Amino-4-(2-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251999-74-2 | |

| Record name | 2-Amino-4-(2-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 2 Chlorophenyl Butanoic Acid and Its Analogs

Chemoenzymatic Approaches to Enantiopure 2-Amino-4-(2-chlorophenyl)butanoic Acid

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, which can be difficult to achieve with traditional chemical methods. mdpi.com This approach combines enzymatic reactions with chemical steps to create efficient and sustainable processes for producing enantiomerically pure compounds. mdpi.comnih.gov

Stereoselective Hydrolysis Techniques

Stereoselective hydrolysis is a classic enzymatic method for the kinetic resolution of racemic mixtures. In this technique, a hydrolase enzyme selectively catalyzes the hydrolysis of one enantiomer in a racemic mixture of an amino acid derivative (like an ester or amide), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. While specific examples detailing the stereoselective hydrolysis for this compound are not prevalent in the provided literature, the principle is broadly applicable to the resolution of racemic amino acids. Hydrolases are a key tool in the industrial biocatalytic landscape for producing chiral compounds. acs.org The process would typically involve the synthesis of a racemic ester of this compound, followed by enzymatic hydrolysis where the enzyme would selectively act on either the (R)- or (S)-ester, enabling their separation.

Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amino Acids

Transaminases (TAs), particularly ω-transaminases (ω-TAs), have become essential biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones or keto acids. mdpi.comillinois.edu These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule to a ketone substrate with high stereo- and regioselectivity. mdpi.comillinois.edu

The synthesis of this compound via this method would start from the corresponding keto acid, 4-(2-chlorophenyl)-2-oxobutanoic acid. An appropriate (R)- or (S)-selective ω-transaminase would then catalyze the transfer of an amino group from a donor like L-alanine or isopropylamine (B41738) to the keto acid, producing the desired enantiomer of the target amino acid with high optical purity. illinois.edursc.org The reaction mechanism follows a ping-pong-bi-bi kinetic model, where the enzyme's PLP cofactor is first converted to pyridoxamine (B1203002) phosphate (B84403) (PMP) by the amino donor, and then the PMP aminates the keto acid substrate, regenerating the PLP for the next cycle. mdpi.com The development of both (S)- and (R)-selective ω-transaminases has greatly expanded the scope of this methodology, allowing for the formation of either enantiomer of a target chiral amine. illinois.edu

Table 1: Key Features of Transaminase-Catalyzed Synthesis

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | ω-Transaminase (ω-TA) | mdpi.comnih.gov |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | illinois.edu |

| Substrate | Prochiral keto acid (e.g., 4-(2-chlorophenyl)-2-oxobutanoic acid) | mdpi.com |

| Amino Donor | L-alanine, Isopropylamine, etc. | mdpi.com |

| Key Advantage | High stereoselectivity (often >99% ee), mild reaction conditions | illinois.edursc.org |

| Product | Enantiopure (R)- or (S)-amino acid | rsc.org |

Whole-Cell Biocatalysis in Amino Acid Derivatization

Whole-cell biocatalysis utilizes intact microbial cells as the source of enzymes, offering advantages such as eliminating the need for enzyme purification and providing a native environment for cofactor regeneration. nih.gov These systems can be engineered to perform complex, multi-step transformations. For amino acid derivatization, whole cells can be used to introduce specific functional groups. For instance, recombinant E. coli cells expressing both an oxygenase and a transaminase have been used to achieve terminal amination of fatty acid methyl esters in a three-step, one-pot reaction. nih.gov

Applying this concept to this compound, a whole-cell system could be designed to modify the phenyl ring or the butanoic acid side chain. While direct derivatization of this specific compound using whole cells is not detailed in the literature, the technology provides a versatile platform for such modifications. The process involves exploiting the inherent reactivity of biosynthesized intermediates within the cell to create non-natural amino acids. nih.gov

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, yielding an enantiomerically enriched product.

Alkylation of Chiral Glycine (B1666218) Equivalents

A powerful and widely used method for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine equivalents. jst.go.jpnih.govacs.org In this strategy, the α-carbon of glycine is rendered nucleophilic (as an enolate) and is protected by a chiral auxiliary that directs the incoming alkyl group to one face of the molecule, thereby establishing the desired stereochemistry. After the alkylation step, the chiral auxiliary is removed to release the enantiomerically enriched α-amino acid. jst.go.jp

For the synthesis of this compound, this would involve the alkylation of a chiral glycine Schiff base with a 2-(2-chlorophenyl)ethyl halide. Various chiral auxiliaries have been developed for this purpose, including those derived from camphor. jst.go.jp

A leading methodology in the asymmetric synthesis of tailor-made α-amino acids involves the alkylation of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. ehu.esnih.govnih.gov This approach, pioneered by Belokon and later advanced by Soloshonok and others, offers excellent stereocontrol, operational simplicity, and often allows for the recycling of the chiral auxiliary. nih.govnih.govmdpi.com

The process begins with the formation of a square-planar Ni(II) complex between a Schiff base of glycine and a chiral ligand, typically a proline-derived tridentate ligand. researchgate.net This complex serves as a conformationally rigid chiral glycine equivalent. The α-carbon of the glycine moiety is readily deprotonated by a mild base to form a nucleophilic enolate. Subsequent alkylation with an electrophile, such as 2-(2-chlorophenyl)ethyl iodide, proceeds with high diastereoselectivity, controlled by the chiral ligand. nih.govmdpi.com The newly formed amino acid remains complexed to the Ni(II) center. The final step is the disassembly of the complex, typically with acid, which releases the target amino acid and allows for the recovery of the chiral ligand. mdpi.com This method has been successfully applied to the large-scale synthesis of various complex amino acids, including fluorinated analogs. nih.govmdpi.com

Table 2: Typical Reaction Conditions for Asymmetric Alkylation via Ni(II) Complex

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Chiral Ligand | (S)-Proline-derived Schiff Base | Induces asymmetry | researchgate.net |

| Metal Salt | Nickel(II) Nitrate | Forms the rigid complex | acs.org |

| Glycine Source | Glycine | The amino acid backbone | acs.org |

| Base | NaOH, K₂CO₃, NaH | Generates the glycine enolate | nih.govacs.org |

| Alkylating Agent | 2-(2-chlorophenyl)ethyl iodide | Forms the amino acid side chain | nih.gov |

| Solvent | DMSO, CH₂Cl₂ | Reaction medium | nih.govacs.org |

| Decomplexation | HCl | Releases the final amino acid product | mdpi.com |

Recyclable Chiral Auxiliaries in Enantioselective Alkylation

The alkylation of chiral glycine enolate synthons is a powerful method for this purpose. acs.org A common strategy involves the use of oxazolidinone auxiliaries, often referred to as Evans auxiliaries. In a typical sequence, the chiral auxiliary is first acylated with a glycine equivalent. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid, chelated Z-enolate. youtube.com This enolate's conformation, dictated by the steric bulk of the auxiliary, shields one face of the molecule, directing the incoming electrophile to the opposite face. For the synthesis of this compound, the electrophile would be a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide). The subsequent alkylation proceeds with high diastereoselectivity. youtube.com Finally, the auxiliary is cleaved, often under mild hydrolytic conditions, releasing the desired amino acid and allowing for the recovery of the chiral auxiliary. youtube.com

Another widely used class of recyclable auxiliaries is derived from amino alcohols like (R)-phenylglycinol or tert-leucine. thieme-connect.comnih.gov These can be used to form chiral Schiff bases or other heterocyclic intermediates that direct the stereochemical outcome of alkylation reactions. nih.gov The choice of auxiliary depends on factors such as desired enantiomer, reaction conditions, and ease of removal and recovery.

Table 1: Comparison of Common Recyclable Chiral Auxiliaries

| Chiral Auxiliary | Typical Application | Alkylation Mechanism | Cleavage Method | Key Advantages |

|---|---|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation of N-acyloxazolidinones | Formation of a rigid lithium enolate directs electrophile attack youtube.com | Acidic or basic hydrolysis, Reductive cleavage (e.g., LiAlH₄) | High diastereoselectivity, well-established methodology |

| Pseudoephedrine Amides | Asymmetric alkylation of glycine-derived amides | Deprotonation followed by alkylation of the resulting enolate | Mild acidic hydrolysis | High enantiomeric excesses, auxiliary is inexpensive |

| (R)-Phenylglycinol | Used in Strecker synthesis to form chiral nitriles nih.gov | Diastereoselective addition of cyanide to a Schiff base intermediate nih.gov | Oxidative or hydrolytic cleavage | Effective for synthesizing α-aryl glycines |

Multi-Step Synthetic Sequences from Aromatic Precursors

The construction of non-proteinogenic amino acids like this compound often begins with readily available aromatic precursors. nih.gov These multi-step sequences build the amino acid framework progressively. A common strategy involves forming the Cα-Cβ and Cγ-Cδ bonds through sequential reactions.

One plausible pathway starts from 2-chlorobenzaldehyde (B119727). The carbon chain can be extended using olefination reactions followed by conjugate addition. For instance, a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester can generate an α,β-unsaturated ester. Subsequent Michael addition of a protected amine equivalent (e.g., nitromethane) to this ester sets the stage for the butanoic acid backbone. The final steps would involve reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid.

Alternatively, modern cross-coupling reactions provide efficient routes. rsc.org A strategy could involve the Suzuki or Negishi cross-coupling of a functionalized four-carbon building block with a 2-chlorophenylboronic acid or a 2-chlorophenylzinc halide. nih.gov For example, a protected, unsaturated amino acid precursor containing a halide or triflate could be coupled with the aromatic partner under palladium catalysis. nih.gov This approach is highly modular, allowing for the synthesis of a wide array of analogs by simply changing the aromatic coupling partner.

Table 2: Exemplary Multi-Step Synthetic Route

| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Chlorobenzene, Succinic anhydride | AlCl₃ | 4-(2-chlorophenyl)-4-oxobutanoic acid |

| 2 | Reductive Amination | 4-(2-chlorophenyl)-4-oxobutanoic acid | NH₃, H₂, Raney Nickel or NaBH₃CN | Racemic this compound |

| 3 | Chiral Resolution | Racemic amino acid | Chiral resolving agent (e.g., tartaric acid) or enzymatic resolution | Enantiopure this compound |

Formation of Cyclic Intermediates in Butanoic Acid Synthesis

Syntheses involving cyclic intermediates offer powerful ways to control stereochemistry and reactivity. researchgate.net In the context of butanoic acid derivatives, lactones and other ring structures can serve as key precursors that are later opened to reveal the final acyclic product. lumenlearning.com

One approach to synthesizing this compound could utilize a γ-lactone intermediate. For example, the reaction could start with a derivative of 2-chlorobenzaldehyde and a keto-ester. An aldol-type condensation followed by reduction of the resulting double bond would yield a γ-keto-ester. Stereoselective reduction of the ketone to a hydroxyl group, followed by acid-catalyzed intramolecular cyclization, would form a lactone. This cyclic ester locks in the relative stereochemistry of the substituents. The synthesis is completed by the regioselective ring-opening of the lactone using an amine source, such as ammonia (B1221849) or a protected amine, which attacks the carbonyl carbon to form the corresponding amide, which can then be hydrolyzed to the desired amino acid.

The use of carbenes or carbenoids reacting with alkenes is another method to form cyclic intermediates, specifically cyclopropanes. libretexts.org While less direct for this specific target, such intermediates can be elaborated through ring-opening reactions to generate linear chains with controlled stereochemistry.

Table 3: Synthetic Approach via γ-Lactone Intermediate

| Step | Transformation | Description |

|---|---|---|

| 1 | C-C Bond Formation | Condensation of a 2-chlorophenyl derivative with a four-carbon backbone precursor to form a γ-keto acid or ester. |

| 2 | Reduction & Cyclization | Stereoselective reduction of the ketone to a hydroxyl group, which then undergoes intramolecular esterification (lactonization). |

| 3 | Nucleophilic Ring-Opening | The lactone is opened by an amine nucleophile (e.g., NH₃) to form a hydroxy amide. |

| 4 | Functional Group Conversion | The hydroxyl group is converted into a leaving group and substituted, or further oxidized and reduced, to complete the amino acid structure. |

Regioselective Transformations for Structural Modification

Regioselective transformations are crucial for modifying a specific position on a molecule that has multiple reactive sites. nih.gov For a compound like this compound, such modifications could be targeted at the aromatic ring or the butanoic acid chain. The success of these transformations relies on the inherent directing effects of the existing substituents and the careful choice of reagents and protecting groups.

On the 2-chlorophenyl ring, the existing chloro group and the butanoic acid chain influence the position of any subsequent electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the alkyl chain is also an ortho-, para-director. Their combined effect would likely direct incoming electrophiles to the positions ortho and para to the alkyl chain (C3 and C5 positions), with potential steric hindrance at the C3 position. Therefore, a reaction like nitration or halogenation would preferentially occur at the C5 position of the phenyl ring.

Regioselectivity on the aliphatic chain is more challenging. However, with appropriate protecting groups on the amine and carboxyl functions, it is possible to achieve selective functionalization. For example, radical-based reactions could potentially target the C3 or C4 positions, although controlling the exact site can be difficult without specific directing groups. acs.org Recent advances in photoredox catalysis have enabled regioselective alkylations and other transformations on amino acid scaffolds, offering a modern toolkit for such structural modifications. acs.org

Protecting Group Strategies in Amino Acid Synthesis

The synthesis of amino acids and peptides requires a robust strategy of protecting reactive functional groups to prevent unwanted side reactions. nih.govspringernature.com The primary functional groups of concern in this compound are the α-amino group and the α-carboxyl group. The choice of protecting groups is governed by the principle of orthogonality, meaning that one group can be removed under conditions that leave the other intact. altabioscience.comorganic-chemistry.org

The most common protecting groups for the α-amino group are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). libretexts.org

Boc Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org It is stable under a wide range of conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). wikipedia.org

Fmoc Group: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu. wikipedia.org Its key advantage is its lability to bases. wikipedia.org It is rapidly removed by treatment with a mild base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). lgcstandards.com

The carboxyl group is commonly protected as a simple ester, such as a methyl, ethyl, or benzyl (B1604629) ester. libretexts.org Benzyl esters are particularly useful as they can be removed by catalytic hydrogenolysis, a mild condition that does not affect Boc or most other common protecting groups.

The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) groups is fundamental to modern peptide synthesis and complex molecule construction. altabioscience.comtotal-synthesis.com For instance, in a synthetic sequence, an Fmoc-protected amino group can be deprotected to allow for a reaction at the nitrogen, while a Boc group on another part of the molecule remains unaffected. organic-chemistry.org

Table 4: Comparison of Key Amino Protecting Groups

| Feature | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

|---|---|---|

| Structure | (CH₃)₃C-O-C(=O)- | Fluorenyl-CH₂-O-C(=O)- |

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) wikipedia.org | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu wikipedia.org |

| Cleavage Condition | Strong acid (e.g., Trifluoroacetic acid, HCl) wikipedia.orgchemistrysteps.com | Mild base (e.g., 20% Piperidine in DMF) lgcstandards.com |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis organic-chemistry.org | Stable to acids and mild hydrogenation total-synthesis.com |

| Key Advantage | Robust and widely used in orthogonal schemes with base-labile groups. | Allows for very mild deprotection conditions, avoiding repeated acid exposure. altabioscience.comlgcstandards.com |

Chiral Aspects and Stereochemical Investigations of 2 Amino 4 2 Chlorophenyl Butanoic Acid

Enantioselective Synthesis and Chiral Resolution Techniques

The preparation of enantiomerically pure 2-Amino-4-(2-chlorophenyl)butanoic acid can be achieved through two primary strategies: enantioselective synthesis, which aims to create a specific enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Enantioselective synthesis often employs chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For instance, enzymatic methods, such as those using hydantoinase and L-N-carbamoylase, have been successfully applied to the synthesis of structurally similar amino acids like (S)-2-amino-4-phenylbutanoic acid. nih.gov This biocatalytic approach offers a pathway to produce the desired enantiomer with high selectivity.

Diastereomeric Salt Formation for Chiral Resolution

A widely used and effective method for separating the enantiomers of racemic this compound is through the formation of diastereomeric salts. veranova.comscielo.br This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral base or acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

The differential solubility of the diastereomeric salts allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation, the desired enantiomer of the amino acid can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. The selection of the appropriate chiral resolving agent and crystallization solvent is crucial for achieving high resolution efficiency. veranova.com Common resolving agents for acidic compounds include chiral amines like brucine, strychnine, and α-phenylethylamine. scielo.br The success of this method relies on the careful optimization of conditions to maximize the yield and enantiomeric excess of the desired product.

| Resolving Agent Type | Example Resolving Agents | Principle of Separation |

| Chiral Amines | Brucine, Strychnine, (R/S)-α-Phenylethylamine | Formation of diastereomeric salts with differing solubilities |

| Chiral Carboxylic Acids | Tartaric Acid derivatives | Formation of diastereomeric salts with the amino group |

Control of Stereochemical Outcome in Alkylation Reactions

The stereochemical outcome of the synthesis of this compound can be effectively controlled during alkylation reactions. A common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the reacting molecule to direct the stereochemistry of a subsequent reaction.

In the context of amino acid synthesis, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary can be alkylated with a suitable electrophile, in this case, a 2-chlorobenzyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid. The choice of the chiral auxiliary, reaction conditions, and the nature of the electrophile all play a significant role in the degree of stereocontrol achieved. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another powerful method for the enantioselective alkylation of glycine Schiff base derivatives, offering high yields and enantioselectivities. organic-chemistry.orgresearchgate.net

| Alkylation Strategy | Key Features | Expected Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the reaction. | High diastereoselectivity, leading to a specific enantiomer after auxiliary removal. |

| Phase-Transfer Catalysis | Use of a chiral catalyst to control the approach of the electrophile. | High enantioselectivity in the formation of the carbon-carbon bond. |

Structural Elucidation of Enantiopure Forms by X-ray Diffraction

The definitive determination of the absolute configuration of an enantiopure form of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

For an enantiopure crystal, the analysis of the diffraction pattern, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. The crystal structure of the regioisomeric compound, (R)-baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), has been determined by single-crystal XRD, revealing a zwitterionic form in the solid state with an orthorhombic crystal system (space group P2₁2₁2₁). organic-chemistry.org Similar detailed structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, would be obtained from the X-ray analysis of enantiopure this compound.

| Crystallographic Data (Hypothetical for this compound) | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Å |

| Key Interactions | Hydrogen bonding between the amino and carboxylate groups |

Enantiomeric Purity Assessment and its Research Implications

The assessment of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial in the research and development of chiral compounds. For this compound, several analytical techniques can be employed to determine the ratio of the two enantiomers in a sample.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. yakhak.org The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation on the column and allowing for their individual quantification. The choice of the CSP and the mobile phase is critical for achieving good resolution. sigmaaldrich.com Other methods include gas chromatography (GC) on a chiral column after derivatization of the amino acid, and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.

The ability to accurately determine enantiomeric purity is of paramount importance in research. It allows for the correlation of biological activity with a specific enantiomer and ensures the reproducibility of experimental results. The development of reliable analytical methods for enantiomeric purity assessment is a fundamental requirement for the synthesis and investigation of chiral molecules like this compound. yakhak.orgresearchgate.net

| Analytical Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |

| Chiral GC | Separation of derivatized enantiomers on a chiral column. | Derivatization step required. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Requires a suitable chiral agent and can have lower sensitivity than chromatographic methods. |

Computational and Theoretical Studies on 2 Amino 4 2 Chlorophenyl Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Design and Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting molecular properties and is central to computational chemistry and materials science. For a novel compound like 2-Amino-4-(2-chlorophenyl)butanoic acid, DFT would be employed to understand its fundamental chemical characteristics.

A crucial first step in computational analysis is geometry optimization. This process uses DFT methods, often with a basis set like B3LYP/6-311++G(d,p), to find the most stable three-dimensional arrangement of the atoms in a molecule—its ground state geometry. mdpi.com This calculation provides key structural parameters. For this compound, this would yield precise data on bond lengths (e.g., C-C, C-N, C-Cl), bond angles, and dihedral angles that define its shape.

Following optimization, a vibrational frequency analysis is performed. mdpi.com This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. mdpi.com Second, it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com These theoretical spectra can be compared with experimental data to validate the calculated structure. The analysis would identify characteristic vibrational modes, such as the stretching of the N-H bonds in the amino group, the C=O stretch of the carboxylic acid, and vibrations associated with the chlorophenyl ring.

Table 1: Hypothetical Structural Parameters for this compound from DFT Geometry Optimization (Note: This table is illustrative and not based on published experimental data for this specific molecule.)

| Parameter | Predicted Value (Å/°) | Parameter | Predicted Value (Å/°) |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| Cα - Cβ | ~1.53 | Cα - Cβ - Cγ | ~112.0 |

| Cβ - Cγ | ~1.54 | N - Cα - COOH | ~110.0 |

| Cα - N | ~1.47 | C(phenyl) - C(phenyl) - Cl | ~120.0 |

| Cα - COOH | ~1.52 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, DFT calculations would map the electron density of these orbitals, revealing which parts of the molecule (e.g., the amino group, carboxylic acid, or the chlorophenyl ring) are the primary sites for electron donation and acceptance. This information is vital for understanding potential reaction mechanisms.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the chlorine atom, and positive potential near the hydrogens of the amino group. This mapping is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

If this compound were being investigated as a potential inhibitor for a specific enzyme, docking simulations would be performed. The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). researchgate.net

Defining the active binding site of the protein.

Using a docking algorithm (e.g., AutoDock, GOLD) to place the optimized structure of the ligand into the binding site in various conformations. researchgate.net

Scoring the different poses based on binding energy to predict the most stable and likely interaction.

The results would reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds between the ligand and the amino acid residues of the protein, providing a hypothesis for its mechanism of action. ekb.eg

Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Protein (Note: This table is a general example of docking output and is not specific to this compound.)

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | TYR 82, SER 120 | Hydrogen Bond |

| Inhibition Constant (Ki, µM) | 1.5 | LEU 85, VAL 115 | Hydrophobic |

In Silico Methodologies for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational models to predict the activity of novel compounds based on data from existing molecules. nih.gov

For this compound, an SAR exploration would involve creating a virtual library of related compounds by systematically modifying its structure. For instance, the chlorine atom could be moved to different positions on the phenyl ring (ortho, meta, para), replaced with other halogens (F, Br), or substituted with other functional groups. Similarly, the length of the butanoic acid chain could be altered.

Quantitative Structure-Activity Relationship (QSAR) models would then be developed. These are mathematical models that correlate variations in chemical properties (descriptors) with changes in biological activity. By analyzing a series of related compounds, QSAR can predict which structural features are essential for the desired effect, guiding the synthesis of more potent and selective molecules. nih.gov

Predictive Modeling for Chemical Reactivity and Stability

Computational and theoretical chemistry serve as powerful tools for predicting the chemical behavior of molecules, offering insights into their reactivity and stability without the need for extensive empirical testing. For this compound, while specific, in-depth predictive modeling studies are not widely available in public literature, the established methodologies of computational chemistry allow for a clear projection of how its reactivity and stability would be assessed. These methods, primarily rooted in density functional theory (DFT), provide a framework for understanding the molecule's electronic structure and its implications for chemical behavior.

Theoretical Framework for Reactivity Analysis

The reactivity of this compound can be systematically investigated using a variety of computational descriptors derived from its electronic structure. A standard approach involves optimizing the molecule's geometry to find its most stable conformation (lowest energy state). Following this, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial.

HOMO and LUMO Analysis: The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its ability to accept electrons. A high HOMO energy suggests a greater propensity to react with electrophiles, whereas a low LUMO energy indicates a higher reactivity towards nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability. For a molecule like this compound, the electron-withdrawing nature of the chlorophenyl group and the electron-donating amino group would significantly influence the energies and distributions of these orbitals.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors provide a more nuanced understanding of its chemical tendencies.

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The estimated energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Represents the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A higher value suggests greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the molecule's capacity to act as an electrophile. |

Predictive Models for Stability

The thermodynamic stability of this compound can also be evaluated through computational methods.

Thermodynamic Parameters: By performing frequency calculations on the optimized geometry, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be determined. These values are fundamental for predicting the spontaneity of reactions involving the compound and for assessing its stability under various conditions.

Bond Dissociation Energy (BDE): The stability of specific chemical bonds within the molecule can be estimated by calculating the BDE. This would be particularly insightful for understanding potential degradation pathways, for instance, the cleavage of the C-Cl bond or bonds within the butanoic acid chain.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic structure of a molecule. It can reveal hyperconjugative interactions and charge delocalization, which are key factors in molecular stability. For this compound, NBO analysis would elucidate the stabilizing effects arising from the interaction between the lone pairs of the oxygen and nitrogen atoms with the rest of the molecular framework. A study on the related compound 4-amino-3-(4-chlorophenyl)-butanoic acid (Baclofen) utilized NBO analysis to understand the stability arising from such interactions. jcdronline.org

While specific published data for this compound is scarce, the application of these well-established computational models would provide a comprehensive and predictive understanding of its chemical reactivity and stability. Such studies are integral to the rational design of synthetic pathways and for anticipating the chemical behavior of novel compounds.

Advanced Analytical Characterization Techniques for 2 Amino 4 2 Chlorophenyl Butanoic Acid

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-4-(2-chlorophenyl)butanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint based on the vibrations of functional groups. For this compound, these techniques would be used to confirm the presence of its key structural motifs: the amino group, the carboxylic acid, the aromatic ring, and the carbon-chlorine bond.

Detailed experimental FT-IR and FT-Raman spectra for this compound are not readily found in published literature. However, analysis of related compounds allows for the prediction of characteristic absorption bands. For instance, the infrared spectrum of butanoic acid shows characteristic broad O-H stretching vibrations for the carboxylic acid group between 3300 and 2500 cm⁻¹ and a strong C=O stretching absorption between 1725 and 1700 cm⁻¹. nist.govdocbrown.info The presence of the amino group would introduce N-H stretching bands typically in the region of 3400-3250 cm⁻¹ and N-H bending vibrations around 1650-1580 cm⁻¹. The aromatic C-H stretching of the chlorophenyl ring would be observed above 3000 cm⁻¹, while the C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

A study on 4-[(4-Chlorophenyl)carbamoyl]butanoic acid provides some insight into the vibrational modes of a molecule containing a chlorophenyl group and a carboxylic acid. mdpi.com While this compound has an amide linkage instead of a simple amino group, the data for the carboxylic acid and the chlorophenyl ring are relevant.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| C=O Stretch | 1725 - 1700 | |

| Amino Group | N-H Stretch | 3400 - 3250 |

| N-H Bend | 1650 - 1580 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | ~1600, ~1475 | |

| Alkyl Chain | C-H Stretch | 2960 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

For comparison, the proton NMR spectrum of butanoic acid shows signals for the methyl, two methylene (B1212753), and hydroxyl protons. docbrown.info The addition of the 2-chlorophenyl group at the 4-position would significantly shift the signals of the adjacent methylene protons and introduce a complex multiplet for the aromatic protons. The amino group at the 2-position would shift the alpha-proton to a lower field.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.4 | Multiplet |

| CH-NH₂ | ~3.5 - 4.0 | Multiplet |

| CH₂ (adjacent to ring) | ~2.7 - 3.0 | Multiplet |

| CH₂ (beta to ring) | ~1.8 - 2.2 | Multiplet |

| COOH | > 10 | Broad singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H) | 125 - 130 |

| Aromatic (C-C) | 135 - 140 |

| CH-NH₂ | 50 - 60 |

| CH₂ (adjacent to ring) | 30 - 35 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π-electron system of the chlorophenyl group. The presence of the amino and carboxylic acid groups would have a minor auxochromic effect. The spectrum of a related Schiff base, (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, shows absorption bands that can be assigned to π→π* transitions. mdpi.com One would expect this compound to exhibit a primary absorption band around 260-280 nm, characteristic of a substituted benzene (B151609) ring.

Table 4: Predicted UV-Visible Absorption for this compound in a Suitable Solvent

| Transition | Predicted λₘₐₓ (nm) |

|---|

Chromatographic Separation and Chiral Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

HPLC is the method of choice for determining the purity and, crucially for a chiral molecule, the enantiomeric excess. The direct analysis of underivatized amino acids is possible on macrocyclic glycopeptide-based chiral stationary phases (CSPs). sigmaaldrich.com These CSPs are compatible with both organic and aqueous mobile phases, making them suitable for polar and ionic compounds like amino acids. sigmaaldrich.com

For the enantiomeric separation of this compound, a chiral HPLC method would be developed. This often involves screening various chiral columns and mobile phase conditions. sigmaaldrich.com The use of derivatizing agents, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), can also be employed to form diastereomers that can be separated on a standard achiral HPLC column. nih.gov This indirect method is a powerful tool for determining the chirality of unusual amino acids. nih.gov The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the pH of the buffer, and the column temperature to achieve baseline separation of the enantiomers. nih.govchromatographytoday.com

Gas Chromatography (GC) in Chiral Separation

Gas chromatography can also be used for the chiral separation of amino acids, but it typically requires derivatization to increase the volatility of the analyte. sigmaaldrich.com The amino and carboxylic acid groups must be derivatized prior to GC analysis. sigmaaldrich.comresearchgate.net For example, the carboxyl group can be esterified, and the amino group can be acylated. sigmaaldrich.com The resulting volatile derivatives can then be separated on a chiral GC column, such as one coated with a derivatized cyclodextrin (B1172386) or a chiral selector like Chirasil®-Val. researchgate.netresearchgate.net This technique can be highly sensitive, especially when coupled with mass spectrometry (GC-MS), allowing for the reliable determination of enantiomeric ratios. researchgate.net

Supercritical Fluid Chromatography (SFC) in Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of pharmaceutical compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This results in lower viscosity and higher diffusion coefficients compared to liquid mobile phases, enabling faster separations—often 3 to 5 times quicker than HPLC—without a loss of efficiency or resolution. researchgate.net

The principles of SFC are similar to normal-phase HPLC, and it is particularly well-suited for the separation of chiral molecules. wikipedia.org The mobile phase often includes a small amount of a polar organic solvent (modifier) and sometimes an additive to enhance the separation of more polar compounds. researchgate.net For chiral separations, the choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most popular and effective for a wide range of chiral compounds. researchgate.net

Key Advantages of SFC for Chiral Analysis:

Speed: Higher flow velocities can be used without sacrificing chromatographic efficiency, leading to shorter analysis times. chromatographyonline.comresearchgate.net

Selectivity: SFC can offer different or complementary chiral selectivity compared to LC. chromatographyonline.com

Reduced Solvent Consumption: The use of CO2 as the primary mobile phase significantly reduces the consumption of toxic organic solvents. chromatographyonline.com

MS Compatibility: The CO2-based mobile phase evaporates quickly, making SFC highly compatible with mass spectrometry (MS) detection. chromatographyonline.com

A typical SFC system is similar to an HPLC setup but includes a back-pressure regulator to maintain the mobile phase in its supercritical state throughout the system. researchgate.net The sample is dissolved in a suitable organic solvent and injected into the mobile phase stream. researchgate.net

Table 1: Comparison of SFC and HPLC for Chiral Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 wikipedia.org | Liquid Solvents |

| Analysis Speed | 3-5 times faster researchgate.net | Standard |

| Pressure Drop | 1/3 to 1/5 of HPLC researchgate.net | Higher |

| Solvent Toxicity | Reduced chromatographyonline.com | Can be high depending on solvents used |

| MS Compatibility | Excellent chromatographyonline.com | Good, but requires efficient desolvation |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is another powerful technique for the separation of chiral compounds, prized for its high separation efficiency and minimal consumption of samples and reagents. chromatographyonline.com The technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. For the enantioseparation of amino acids like this compound, a chiral selector is added to the background electrolyte. chromatographyonline.com

Various chiral selectors can be employed in CE, including cyclodextrins, chiral crown ethers, macrocyclic antibiotics, and chiral metal complexes. chromatographyonline.com Chiral ligand exchange CE (CLE-CE) is a particularly effective mode for separating amino acid enantiomers. chromatographyonline.com In CLE-CE, a chiral ligand and a metal ion form a complex that interacts stereoselectively with the enantiomers of the analyte, leading to differences in their migration times and thus, their separation. chromatographyonline.com

The pH of the running buffer is a critical parameter that influences the charge of the analyte and the chiral selector, thereby affecting the enantioseparation. chromatographyonline.com For instance, in some systems, increasing the pH can lead to a decrease in migration time and an increase in resolution. chromatographyonline.com

Table 2: Common Chiral Selectors Used in Capillary Electrophoresis for Amino Acid Enantioseparation

| Chiral Selector Type | Example | Principle of Separation |

|---|---|---|

| Cyclodextrins | β-cyclodextrin | Inclusion complexation |

| Chiral Crown Ethers | 18-crown-6-tetracarboxylic acid | Host-guest interactions |

| Macrocyclic Antibiotics | Vancomycin | Multiple chiral recognition sites |

| Chiral Metal Complexes | Cu(II)-L-histidine | Chiral Ligand Exchange chromatographyonline.com |

Mass Spectrometry (MS) Coupled Techniques

The coupling of separation techniques with Mass Spectrometry (MS) provides a highly sensitive and selective method for the analysis of this compound. MS detection offers structural information and allows for accurate quantification, even at very low concentrations. nih.govmdpi.com

SFC-MS: The combination of Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS) is particularly advantageous. The CO2-based mobile phase in SFC is readily removed, facilitating efficient ionization of the analyte in the MS source. chromatographyonline.com This coupling allows for the rapid and sensitive analysis of chiral compounds, making it a valuable tool in pharmaceutical analysis. chromatographyonline.comchromatographyonline.com Advanced interfaces are required to manage the depressurization between the SFC column and the MS detector to maintain separation efficiency. chromatographyonline.com

CE-MS: Capillary Electrophoresis can also be effectively coupled with Mass Spectrometry (CE-MS). nih.gov Electrospray ionization (ESI) is the most common ionization method used in CE-MS, providing a seamless interface between the capillary outlet and the mass spectrometer. nih.gov This combination leverages the high separation efficiency of CE and the high sensitivity and specificity of MS. nih.gov

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of amino acids in complex matrices. mdpi.com While amino acids can have poor retention on common reversed-phase columns, derivatization or the use of hydrophilic interaction liquid chromatography (HILIC) can overcome this limitation. mdpi.com HILIC is particularly effective for separating polar compounds like amino acids and uses mobile phases with a high organic solvent content, which is beneficial for ESI-MS ionization. mdpi.com Multiple reaction monitoring (MRM) in tandem MS provides excellent selectivity and sensitivity for quantitative analysis. mdpi.comnih.gov

Chiral Derivatization Reagents for Enantiomeric Discrimination

Chiral derivatization is a strategy used to distinguish between enantiomers by reacting them with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated and quantified using non-chiral chromatographic or electrophoretic techniques. wikipedia.org

Several types of chiral derivatizing reagents are available. For amino acids, reagents that react with the primary or secondary amino group are commonly used.

Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) and its analogues, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), react with the amino group of amino acids to form diastereomers that can be separated by LC-MS or ion mobility spectrometry-mass spectrometry (IMS-MS). nih.govmdpi.combiorxiv.org The derivatization involves a nucleophilic aromatic substitution. nih.govbiorxiv.org

Mosher's Acid: α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is another classic CDA, though it is more commonly used for chiral alcohols. wikipedia.org

Fmoc-Cl: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to derivatize amino groups, and the resulting derivatives can be analyzed by LC-ESI-MS/MS. nih.gov

N-alkylnicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS): These reagents have been shown to enhance detection sensitivity in ESI-MS. nih.gov The derivatization of the amino acid's N-terminus with these reagents increases the charge on the resulting conjugate and improves its surface activity in the electrospray droplet, leading to enhanced ionization efficiency. nih.gov

The choice of derivatization reagent depends on the analyte, the analytical technique being used, and the desired sensitivity. The reaction conditions, such as pH and temperature, must be optimized to ensure complete and rapid derivatization without racemization.

Table 3: Selected Chiral Derivatization Reagents for Amino Acids

| Reagent | Abbreviation | Functional Group Targeted | Analytical Technique |

|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide | FDAA (Marfey's Reagent) | Amino group nih.govmdpi.com | LC-MS, IMS-MS nih.govbiorxiv.org |

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Amino group nih.gov | LC-ESI-MS/MS nih.gov |

| N-alkylnicotinic acid N-hydroxysuccinimide ester | Cn-NA-NHS | Amino group nih.gov | RPC-MS nih.gov |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

For chiral molecules, the determination of the absolute configuration often relies on the anomalous dispersion effect, where the scattering factor of an atom becomes a complex number. This is particularly effective if the molecule contains a heavy atom, such as the chlorine atom in this compound.

The structural information obtained from X-ray diffraction is invaluable for understanding the molecule's conformation, intermolecular interactions in the solid state (such as hydrogen bonding), and for correlating its structure with its biological activity.

Derivatives and Their Application in Advanced Chemical Research

Functionalization Strategies and Derivative Synthesis

The synthesis of derivatives from non-proteinogenic amino acids like 2-Amino-4-(2-chlorophenyl)butanoic acid employs a variety of established functionalization strategies. These strategies typically target the primary functional groups: the α-amino group and the carboxylic acid group.

Common functionalization approaches include:

N-Acylation: The amino group can be acylated to form amides. For instance, coupling with another amino acid would be the first step towards peptide synthesis.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can significantly alter the compound's properties.

Esterification: The carboxylic acid group is readily converted to esters, which can serve as protecting groups during synthesis or can modify the compound's pharmacokinetic profile.

Amide Formation: Coupling the carboxylic acid with amines leads to the formation of amide derivatives.

Side-Chain Modification: While more complex, modification of the chlorophenyl ring through aromatic substitution reactions could yield further analogs.

A general approach to synthesizing derivatives often involves the use of protecting groups for the amino and carboxyl functions to allow for selective reactions at other parts of the molecule. For example, Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups are commonly used to protect the amino group, while the carboxyl group can be protected as a methyl or ethyl ester. nih.gov

Advanced synthetic methods, such as metal-templated synthesis using chiral auxiliaries, can achieve high stereoselectivity, which is crucial for producing enantiomerically pure compounds for biological evaluation. mdpi.com For instance, chiral Ni(II) complexes of glycine (B1666218) Schiff bases can be alkylated to produce novel amino acids with high enantiomeric purity. mdpi.com Such techniques could be adapted for the large-scale asymmetric synthesis of derivatives of this compound.

Interactive Table: Functionalization Strategies

| Functional Group | Reaction Type | Reagents/Method | Resulting Derivative | Purpose |

|---|---|---|---|---|

| α-Amino Group | N-Acylation | Acid chlorides, Anhydrides | N-acyl derivatives | Peptide synthesis, Pharmacophore modification |

| α-Amino Group | N-Alkylation | Alkyl halides | N-alkyl derivatives | Modify basicity and lipophilicity |

| α-Amino Group | N-Sulfonylation | Sulfonyl chlorides | N-sulfonyl derivatives | Introduce sulfonamide group |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Esters | Protection, Prodrug design |

| Carboxylic Acid | Amide Formation | Amines, Coupling agents (e.g., DCC, EDC) | Amides | Peptide synthesis, Create diverse libraries |

| Carboxylic Acid | Reduction | Reducing agents (e.g., LiAlH4) | Amino alcohols | Access to new chemical space |

This compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral amino acids are fundamental building blocks in medicinal chemistry and drug design. mdpi.com As a non-proteinogenic amino acid, this compound is a valuable chiral synthon. Its unique structure, featuring a 2-chlorophenyl ethyl side chain, can be used to introduce specific steric and electronic properties into larger, more complex molecules. The presence of the chlorine atom and the phenyl ring can influence molecular conformation and provide sites for specific interactions, such as halogen bonding or π-stacking, with biological targets.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. rsc.org A common strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids. nih.gov

This compound can be incorporated into peptide sequences to:

Introduce Conformational Constraints: The bulky side chain can restrict the rotational freedom of the peptide backbone, locking it into a specific bioactive conformation.

Enhance Lipophilicity: The chlorophenyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.

Improve Proteolytic Stability: The unnatural side chain can hinder recognition by proteases, thereby increasing the half-life of the peptide in biological systems.

Strategies for creating peptidomimetics often involve modifications like N-methylation or the introduction of peptoid bonds (where the side chain is attached to the nitrogen atom instead of the α-carbon), both of which can be applied to derivatives of the title compound. nih.gov

The derivatives of amino acids are not limited to pharmaceuticals. They also serve as crucial intermediates in the development of agrochemicals and advanced materials. For example, certain 2-aminobutanoic acid derivatives, such as glufosinate, are potent herbicides. google.com This highlights the potential for developing novel agrochemicals from the this compound scaffold. The introduction of the chlorophenyl group could lead to compounds with unique herbicidal or pesticidal activities.

In materials science, peptides and peptidomimetics can self-assemble to form hydrogels, which are classified as low molecular weight gelators. rsc.org By incorporating this compound into short peptide sequences, it may be possible to design novel gelators with specific properties, driven by the intermolecular interactions of the chlorophenyl side chains.

Structure-Activity Relationship (SAR) Investigations through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can build a detailed SAR profile. This profile can guide the design of more potent and selective compounds. For example, SAR studies on a scaffold of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids led to the discovery of potent inhibitors of glutamine transport. nih.gov

The position and nature of substituents on the aromatic ring and the amino acid backbone are critical for molecular interactions. For this compound, key modifications for SAR studies would include:

Position of the Chlorine Atom: Moving the chlorine from the ortho (2-position) to the meta (3-position) or para (4-position) would significantly alter the molecule's electronic distribution and steric profile. sigmaaldrich.comnih.gov This can dramatically affect binding affinity to a target protein.

Nature of the Halogen: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) would modulate properties like electronegativity, size, and the potential for halogen bonding. An analog such as (R)-2-Amino-4-(4-bromophenyl)butanoic acid illustrates this type of modification. lab-chemicals.com

Side-Chain Length: Altering the length of the alkyl chain separating the phenyl ring from the α-carbon would change the spatial presentation of the aromatic ring.

α-Carbon Substitution: Introducing substituents at the α-carbon, a strategy used to create α,α-disubstituted amino acids, can further constrain the molecule's conformation. mdpi.com

Interactive Table: SAR Modification Examples

| Modification Site | Original Group | Modified Group Example | Potential Impact on Properties |

|---|---|---|---|

| Phenyl Ring | 2-Chloro | 3-Chloro or 4-Chloro | Alters steric hindrance and electronic effects. sigmaaldrich.comnih.gov |

| Phenyl Ring | -Cl | -F, -Br, -CH3 | Modulates lipophilicity, size, and electronic nature. |

| Alkyl Chain | -CH2CH2- | -CH2- or -CH2CH2CH2- | Changes flexibility and distance of the aromatic ring from the backbone. |

| Carboxylic Acid | -COOH | Tetrazole | Acts as a bioisostere, potentially improving metabolic stability. nih.gov |

| α-Amino Group | -NH2 | -NHCH3 | Removes hydrogen bond donor, increases lipophilicity. nih.gov |

Bioisosterism is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of enhancing activity or optimizing physicochemical properties. u-tokyo.ac.jpresearchgate.net

For this compound, several bioisosteric replacements could be explored:

Carboxylic Acid Isosteres: The carboxylic acid group (-COOH) is often a liability for drug candidates due to its charge at physiological pH, which can limit cell permeability. It can be replaced with bioisosteres such as tetrazoles, acylsulfonamides, or 3-hydroxyisoxazoles to maintain acidity while improving pharmacokinetic properties. nih.gov

Phenyl Ring Isosteres: The phenyl ring can be replaced with other aromatic heterocycles like thiophene (B33073) or pyridine (B92270) to alter polarity, hydrogen bonding capacity, and metabolic stability. researchgate.net

Chlorine Isosteres: The chloro group can be replaced by other groups of similar size, such as a trifluoromethyl (CF3) group. The CF3 group can act as a bioisostere for an isopropyl group and significantly impacts lipophilicity and metabolic stability. mdpi.com

These rational design strategies, based on the principles of chemical modification and bioisosterism, underscore the potential of this compound as a foundational structure for developing novel chemical entities for a wide array of applications.

Role in Radiotheranostic Agent Development as Carrier Molecules

Radiotheranostics represents a paradigm in personalized medicine, integrating diagnostic imaging and radionuclide therapy through a single molecular agent. This dual-functionality is achieved by labeling a targeting molecule with a radionuclide that possesses appropriate decay characteristics for both imaging (e.g., positron or gamma emission) and therapy (e.g., beta or alpha particle emission). The effectiveness of a radiotheranostic agent is critically dependent on the "carrier" or "scaffold" molecule, which must selectively bind to or be transported into the target cells, thereby delivering the radioactive payload.

Amino acids and their analogues are ideal candidates for carrier molecules in oncology. nih.govnih.gov Many cancer cells exhibit an upregulated metabolism and, consequently, an increased demand for amino acids to support rapid growth and proliferation. nih.govnih.govmdpi.com This metabolic reprogramming leads to the overexpression of specific amino acid transporters on the cancer cell surface. By designing molecules that mimic natural amino acids, it is possible to hijack these transport systems for the targeted delivery of radionuclides.

The structure of this compound provides a versatile scaffold for such applications. The butanoic acid backbone mimics the structure of natural amino acids, while the 2-chlorophenyl group offers a site for chemical modification to enhance binding affinity, modulate pharmacokinetic properties, or attach a chelator for radionuclide complexation. The development of derivatives based on this scaffold is an active area of research aimed at creating highly specific and effective radiotheranostic agents. nih.gov

A key target for these amino acid-based agents is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is overexpressed in a variety of human cancers and plays a crucial role in the transport of glutamine, an essential nutrient for tumor growth. nih.gov By designing derivatives of this compound that act as inhibitors or substrates for ASCT2, researchers can achieve selective accumulation of a diagnostic or therapeutic radionuclide in tumor tissue. nih.gov

One notable study in this area, while not on the exact 2-chlorophenyl derivative, highlights the potential of this chemical class. Baguet et al. (2020) developed a fluorine-18 (B77423) labeled analogue of a potent ASCT2 inhibitor based on a 2-amino-4-aminobutanoic acid scaffold. nih.gov Their research underscores the feasibility of radiosynthesizing these types of molecules and evaluating their potential as PET imaging agents. The findings from this and similar studies on related scaffolds provide a strong rationale for the continued investigation of this compound derivatives in radiotheranostic applications.

The general structure of a radiotheranostic agent based on an amino acid carrier molecule involves three key components: the amino acid scaffold, a bifunctional chelator, and the radionuclide. The amino acid scaffold, such as a derivative of this compound, provides the targeting vector. The bifunctional chelator is a molecule that can be covalently attached to the carrier and strongly binds the metallic radionuclide. The choice of radionuclide depends on the intended application, with isotopes like Gallium-68 (⁶⁸Ga) used for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy.

The development of these agents involves a multi-step process, including the synthesis of the carrier molecule derivative, conjugation with a chelator, radiolabeling with the chosen radionuclide, and extensive preclinical evaluation of the resulting radiopharmaceutical's stability, pharmacokinetics, and tumor-targeting efficacy.

Detailed Research Findings

Research into amino acid analogues as radiopharmaceutical carriers has yielded promising results. For instance, the fluorine-18 labeled derivative of a V-9302 analogue, a known ASCT2 inhibitor with a 2-amino-4-aminobutanoic acid core, was successfully synthesized and evaluated as a potential PET tracer. nih.gov The study provided valuable insights into the structure-activity relationships of this class of compounds.

The following table summarizes the findings from the study by Baguet et al. (2020) on a related radiolabeled 2-aminobutanoic acid derivative, which serves as a pertinent example for the potential of the this compound scaffold.

| Parameter | Finding | Reference |

| Radiotracer | [¹⁸F]2-amino-4-((2-((3-fluorobenzyl)oxy)benzyl)(2-((3-(fluoromethyl)benzyl)oxy)benzyl)amino)butanoic acid | nih.gov |

| Target | Alanine Serine Cysteine Transporter-2 (ASCT-2) | nih.gov |

| Radiosynthesis Yield | 3.66 ± 1.90% (non-decay corrected) | nih.gov |

| In Vitro Affinity (Ki) | 90 µM (PC-3 cells), 125 µM (F98 cells) | nih.gov |

| In Vivo Model | Mouse xenograft for prostate cancer (PC-3) | nih.gov |

| Tumor Uptake | Low uptake in the tumor tissue | nih.gov |

While this specific derivative showed limited in vivo tumor uptake, the study successfully demonstrated the synthesis of a novel ASCT-2 targeted radiotracer and established a methodology for its evaluation. nih.gov This foundational work paves the way for further optimization of the scaffold, potentially through modifications such as altering the substitution on the phenyl ring (e.g., to the 2-chloro- configuration of the subject compound) to improve pharmacokinetic properties and target engagement.

Further research into the broader class of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids has identified potent inhibitors of ASCT2, demonstrating the versatility of this scaffold for developing targeted agents. nih.gov The insights gained from these studies are instrumental in guiding the rational design of future radiotheranostic agents based on this compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Amino-4-(2-chlorophenyl)butanoic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions using protecting-group strategies. For example, ester intermediates (e.g., p-toluenesulfonate salts) may be prepared to stabilize the amino and carboxyl groups during synthesis. Subsequent hydrolysis under controlled pH (e.g., using HCl/NaOH) yields the target compound. Chiral resolution via enzymatic methods or chiral chromatography is critical if stereospecificity is required .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm backbone structure and substituent positions.